molecular formula C9H11N3O5 B12899161 N-[4-(Carboxymethoxy)-6-methylpyrimidin-2-yl]glycine CAS No. 651723-71-6

N-[4-(Carboxymethoxy)-6-methylpyrimidin-2-yl]glycine

Cat. No.: B12899161
CAS No.: 651723-71-6
M. Wt: 241.20 g/mol
InChI Key: LCHPERWENPVMDR-UHFFFAOYSA-N
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Description

N-[4-(Carboxymethoxy)-6-methylpyrimidin-2-yl]glycine is a synthetic organic compound of interest in chemical and biochemical research. This molecule features a glycine moiety linked to a substituted pyrimidine ring, a structural motif common in various bioactive molecules and pharmaceutical intermediates. The presence of the pyrimidine ring suggests potential for investigation in medicinal chemistry, particularly in the design and synthesis of novel enzyme inhibitors or receptor modulators. Furthermore, the carboxylic acid and ether functional groups make it a versatile building block for further chemical derivatization. Research into selective chemical labeling of N-terminal glycine in peptides has demonstrated significant utility in proteomics for the selective pull-down and identification of peptides from complex mixtures, without prior knowledge of the peptide distribution . While the specific applications of this compound are to be fully explored, its molecular architecture positions it as a potentially valuable reagent for developing new bioconjugation techniques, probing biological mechanisms, and creating functional materials. This product is intended for laboratory research purposes and is not for diagnostic or therapeutic use.

Properties

CAS No.

651723-71-6

Molecular Formula

C9H11N3O5

Molecular Weight

241.20 g/mol

IUPAC Name

2-[[4-(carboxymethoxy)-6-methylpyrimidin-2-yl]amino]acetic acid

InChI

InChI=1S/C9H11N3O5/c1-5-2-6(17-4-8(15)16)12-9(11-5)10-3-7(13)14/h2H,3-4H2,1H3,(H,13,14)(H,15,16)(H,10,11,12)

InChI Key

LCHPERWENPVMDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCC(=O)O)OCC(=O)O

Origin of Product

United States

Preparation Methods

Starting Material Preparation and Functionalization

The pyrimidine ring is first functionalized at the 4-position with a carboxymethoxy group and at the 6-position with a methyl group. This can be achieved by:

  • Reacting a suitably substituted pyrimidine precursor with chloroacetic acid or its derivatives to introduce the carboxymethoxy substituent via nucleophilic substitution.
  • Methylation at the 6-position using methylating agents such as methyl iodide under basic conditions.

Coupling with Glycine

The key step is the formation of the amide or related linkage between the pyrimidine derivative and glycine. This is commonly performed by:

  • Activating the carboxyl group of the pyrimidine derivative (or glycine) using coupling agents such as carbodiimides (e.g., DCC, EDC) or via formation of an ester intermediate.
  • Reacting the activated intermediate with glycine under controlled pH and temperature to form the N-substituted glycine derivative.

Reaction Conditions and Solvents

  • Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or mixtures of DMF and water are preferred for their ability to dissolve both organic and polar substrates.
  • Reactions are often carried out under reflux or elevated temperatures to ensure completion.
  • Catalytic amounts of bases like triethylamine or trimethylamine may be used to facilitate coupling.

Purification and Characterization

  • The crude product is purified by recrystallization or chromatographic techniques.
  • Structural confirmation is done by IR, 1H-NMR, and 13C-NMR spectroscopy, where disappearance of starting material signals and appearance of new amide and glycine signals confirm product formation.
  • Elemental analysis further supports the purity and composition.

Research Findings and Data Summary

A representative synthesis reported in the literature involves the reaction of a folic acid derivative with glycine in a DMF/H2O mixture, yielding the carboxymethylurea derivative analogous to N-[4-(Carboxymethoxy)-6-methylpyrimidin-2-yl]glycine. The reaction proceeds with disappearance of ethyl group signals in 1H-NMR and appearance of characteristic glycine methylene and acidic proton signals at δ 4.18 ppm and 11.58 ppm, respectively.

Step Reagents/Conditions Outcome/Notes
1 Pyrimidine precursor + chloroacetic acid Introduction of carboxymethoxy group
2 Methylation with methyl iodide/base Methyl group at 6-position
3 Activation with carbodiimide (e.g., DCC) Formation of active ester intermediate
4 Coupling with glycine in DMF/H2O Formation of N-substituted glycine derivative
5 Purification by recrystallization/chromatography Pure product confirmed by spectral analysis

Comparative Notes on Methodologies

  • Use of DMF/H2O solvent mixtures enhances solubility and reaction rates for coupling steps.
  • Alternative nucleophiles such as aminoguanidinium or hydrazine derivatives have been used to modify related folic acid derivatives, indicating the versatility of the coupling approach.
  • The reaction conditions (temperature, solvent, catalyst) significantly influence yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Carboxymethoxy)-6-methylpyrimidin-2-yl)amino)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-((4-(Carboxymethoxy)-6-methylpyrimidin-2-yl)amino)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-(Carboxymethoxy)-6-methylpyrimidin-2-yl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Modifications on the Pyrimidine Ring

a) N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine This analog replaces the carboxymethoxy group with an ethoxy-oxoethoxy substituent. No direct biological data are available, but the substituent’s electron-withdrawing nature may influence reactivity in nucleophilic substitution reactions .

b) Merbaphen Derivatives (e.g., Mercury-containing analogs)
Merbaphen derivatives, such as sodium (4-(carboxylatomethoxy)-3-chlorophenyl)(5,5-diethyl-4,6-dioxo-tetrahydropyrimidin-2-yloxy)-mercury, incorporate a heavy metal (Hg) coordinated to the pyrimidine-carboxymethoxy system. These compounds exhibit stark differences in toxicity and application compared to N-[4-(Carboxymethoxy)-6-methylpyrimidin-2-yl]glycine. Their use historically focused on diuretic properties, but safety concerns limit modern relevance .

Coordination Chemistry and Metal Complexes

The zinc(II) complex in [Zn(4-(carboxymethoxy)phenyl)propanoate] tetraaqua () demonstrates how carboxymethoxy groups facilitate supramolecular interactions. The Zn²⁺ ion coordinates with nitrogen atoms from 4,4'-bipyridyl and water molecules, while the carboxymethoxy group participates in hydrogen bonding. In contrast, this compound lacks direct metal coordination in its native form but may serve as a ligand due to its carboxylate and pyrimidine donor sites .

Functional Group Variations in Glycine Derivatives

a) Protein-Conjugated Analogs
A protein sequence incorporating L-cysteine linked to a 4-(carboxymethoxy)phenyl group () highlights biochemical applications. Such conjugates exploit the carboxymethoxy group’s ability to form stable ether linkages, enabling bioconjugation. This compound could similarly serve as a linker in prodrugs or biomaterials .

Key Comparative Data

Property This compound N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine Merbaphen Derivatives
Substituent Carboxymethoxy (-OCH₂COOH) Ethoxy-oxoethoxy (-OCH₂COOEt) Hg-bound carboxymethoxy
Polarity High (hydrophilic) Moderate (lipophilic) Low (organometallic)
Toxicity Likely low Unknown High (mercury toxicity)
Applications Coordination chemistry, biomaterials Synthetic intermediate Historical pharmaceuticals
Structural Flexibility High (multiple H-bond donors/acceptors) Limited (ester group) Rigid (metal coordination)

Research Findings and Implications

  • Biomedical Relevance : While merbaphen derivatives are obsolete due to toxicity, the glycine-pyrimidine scaffold offers safer avenues for drug development, particularly in targeting nucleotide-binding proteins .
  • Synthetic Challenges: Modifying the carboxymethoxy group (e.g., esterification) requires careful optimization to avoid pyrimidine ring destabilization, as noted in analogs like the ethoxy-oxoethoxy variant .

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